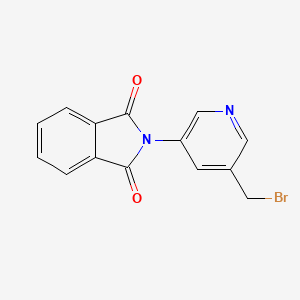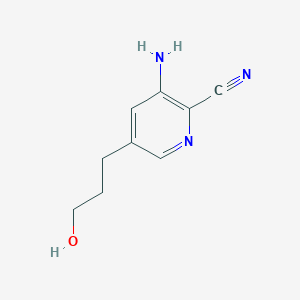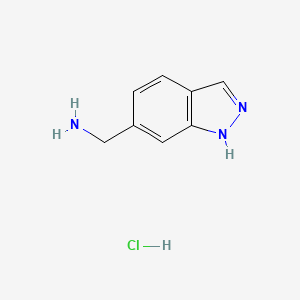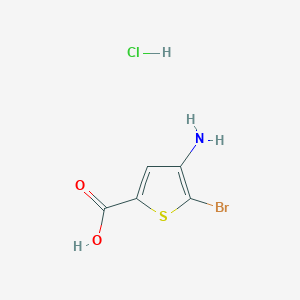![molecular formula C8H6BrClN2 B1376964 6-溴-2-氯-1-甲基-1H-苯并[d]咪唑 CAS No. 1378947-22-8](/img/structure/B1376964.png)
6-溴-2-氯-1-甲基-1H-苯并[d]咪唑
描述
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1378947-22-8 . It has a molecular weight of 245.51 . This compound is part of the benzo[d]imidazole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole were not found, similar compounds have been synthesized using various methods . For instance, one method involves the reaction of diamine derivatives with an adduct formed by an aldehyde and sodium bisulfite .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is characterized by the presence of bromine, chlorine, and a methyl group on a benzo[d]imidazole core . The benzo[d]imidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学研究应用
抗真菌剂的合成
合成唑类抗真菌剂的一种新方法涉及在咪唑存在下相关化合物的环收缩,导致形成顺式-6-氯-2,3-二氢-2-(1H-咪唑-1-基甲基)苯并[b]噻吩-3-醇作为主要产物。该过程展示了该化合物在创建新类抗真菌药物中的作用 (RaneDinanath 等人,1988)。
抗菌剂的开发
对衍生自类似化合物的咪唑基席夫碱、三唑和氮杂环丁酮的研究表明具有潜在的抗菌特性。这些衍生物表现出优异的抗菌和抗真菌活性,突出了该化合物在开发新的抗菌治疗中的相关性 (Rekha 等人,2019)。
抗结核活性
类似于所讨论化合物的 novel 1H-苯并[d]咪唑衍生物的合成和评价已证明对结核分枝杆菌和牛分枝杆菌具有显着的抑菌活性。这项研究表明该化合物的衍生物有望成为抗结核药的候选药物 (Gobis 等人,2015)。
在有机合成中的应用
该化合物的衍生物已用于有机合成中,包括用于溴化的 Sandmeyer 型反应和涉及铜促进环加成的转化。这些研究证明了该化合物在合成广泛的有机分子方面的多功能性 (Lobana 等人,2011)。
在分子建模和 QSAR 研究中的作用
涉及衍生物的合成、分子建模和 QSAR(定量构效关系)分析的研究表明该化合物在药物设计和开发中的效用。这些研究提供了对生物活性结构和电子要求的见解,有助于合理设计新的治疗剂 (Tomorowicz 等人,2020)。
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including kinase inhibitors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives have been found to impact a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Imidazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
生化分析
Biochemical Properties
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and biochemical behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic window .
Metabolic Pathways
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism. By inhibiting or activating specific enzymes, 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole can alter the flow of metabolites through various pathways, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects on different tissues and organs .
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
属性
IUPAC Name |
6-bromo-2-chloro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPTUTCWKUFTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)


![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)


![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)


